4,4-Difluoro-2,2-dimethylchroman-5-ol
Description
4,4-Difluoro-2,2-dimethylchroman-5-ol is a fluorinated chroman derivative characterized by a benzopyran core with two fluorine atoms at the 4-position, two methyl groups at the 2-position, and a hydroxyl group at the 5-position.
Properties
Molecular Formula |
C11H12F2O2 |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
4,4-difluoro-2,2-dimethyl-3H-chromen-5-ol |
InChI |
InChI=1S/C11H12F2O2/c1-10(2)6-11(12,13)9-7(14)4-3-5-8(9)15-10/h3-5,14H,6H2,1-2H3 |
InChI Key |
QXEKTBGUBFWRHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(C=CC=C2O1)O)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2,2-dimethylchroman-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted phenols and fluorinated reagents.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-2,2-dimethylchroman-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
4,4-Difluoro-2,2-dimethylchroman-5-ol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2,2-dimethylchroman-5-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to modulation of biological activities. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the target pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Fluorinated Chroman Derivatives
- 4,4-Difluoro-α-tocopherol: A vitamin E analog, this compound replaces the natural methyl groups with fluorine at the 4-position. The fluorine atoms enhance oxidative stability compared to non-fluorinated tocopherols, though specific data on 4,4-Difluoro-2,2-dimethylchroman-5-ol’s antioxidant activity remain unexplored . Key Difference: The hydroxyl group in this compound at the 5-position (vs. the tocopherol’s side chain) may reduce lipid solubility but improve hydrogen-bonding capacity.
- (4S)-5-(4-Fluorophenyl)-7-isopropyl-2,2-dimethyl-6-[4-(trifluoromethyl)benzyl]chroman-4-ol (CAS: 950673-56-0): This complex chroman derivative features multiple fluorinated and bulky substituents. With a molecular weight of 472.523 g/mol, it demonstrates higher lipophilicity (logP inferred) than this compound, likely due to the trifluoromethyl benzyl group.
2.2. Non-Chroman Fluorinated Alcohols
- 4,4-Difluoro-2,2-dimethylbutan-1-ol: A linear fluorinated alcohol, this compound shares the difluoro and dimethyl motifs but lacks the chroman ring. Its applications in agrochemicals (e.g., pesticide intermediates) and material science stem from its high purity and reactivity.
3.1. Physicochemical Properties
| Property | This compound | 4,4-Difluoro-α-tocopherol | 4,4-Difluoro-2,2-dimethylbutan-1-ol |
|---|---|---|---|
| Molecular Weight | ~246 g/mol (estimated) | ~430 g/mol | ~150 g/mol |
| LogP (Lipophilicity) | Moderate (fluorine + methyl groups) | High (long alkyl chain) | Low to moderate |
| Key Functional Groups | 5-OH, 4-F, 2-CH3 | 4-F, phenolic OH | 1-OH, 4-F, 2-CH3 |
- Hydroxyl Position : The 5-OH group in the target compound may improve aqueous solubility compared to 4-hydroxyl analogs like CAS: 950673-56-0 .
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